Product packaging for 5,7-Difluoro-1H-indazol-3-amine(Cat. No.:)

5,7-Difluoro-1H-indazol-3-amine

Cat. No.: B11915151
M. Wt: 169.13 g/mol
InChI Key: HAQGVWGTSYKGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-Difluoro-1H-indazol-3-amine (CAS 404827-65-2) is a fluorinated indazole derivative serving as a versatile chemical building block and key intermediate in medicinal chemistry and drug discovery research. The compound features a molecular formula of C7H5F2N3 and a molecular weight of 169.13 . The core 1H-indazol-3-amine structure is a recognized pharmacophore known for its ability to bind effectively in the hinge region of various enzyme targets, making it a valuable scaffold for developing biologically active molecules . This compound is of significant interest in anticancer research, particularly in the design and synthesis of novel kinase inhibitors. Structural analogues and derivatives based on the 1H-indazol-3-amine core have demonstrated promising inhibitory activities against a range of human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) . The strategic incorporation of fluorine atoms at the 5- and 7-positions of the indazole ring is a common medicinal chemistry strategy. This modification can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles and binding affinity for target proteins . Researchers utilize this amine as a precursor to construct more complex molecules, often through further functionalization of the amine group or via Suzuki coupling at the halogenated positions to explore structure-activity relationships . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care in a well-ventilated environment, and wear suitable protective equipment. For long-term stability, store in a cool, dark place under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2N3 B11915151 5,7-Difluoro-1H-indazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F2N3

Molecular Weight

169.13 g/mol

IUPAC Name

5,7-difluoro-1H-indazol-3-amine

InChI

InChI=1S/C7H5F2N3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12)

InChI Key

HAQGVWGTSYKGQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)F)F

Origin of Product

United States

Synthetic Methodologies for 5,7 Difluoro 1h Indazol 3 Amine and Its Analogues

Established Synthetic Routes to the 5,7-Difluoro-1H-indazol-3-amine Core

Cyclization Reactions via Hydrazine-mediated Pathways from Halogenated Benzonitriles

The reaction of appropriately substituted halogenated benzonitriles with hydrazine (B178648) represents a cornerstone in the synthesis of 3-aminoindazoles. This method relies on a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization.

A common and direct approach involves the reaction of a 2-fluorobenzonitrile (B118710) derivative with hydrazine hydrate (B1144303). nih.gov For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with 80% hydrazine hydrate, yielding the product in a high yield within a short reaction time of 20 minutes. nih.gov This strategy is also applicable to the synthesis of other halogenated 3-aminoindazoles, such as the formation of a 3-aminoindazole intermediate for the drug Linifanib from 2,6-dichlorobenzonitrile (B3417380) and hydrazine. nih.gov Similarly, the synthesis of an intermediate for Lenacapavir, 7-bromo-4-chloro-1H-indazol-3-amine, can be accomplished from 2,6-dichlorobenzonitrile through a two-step sequence involving regioselective bromination followed by heterocycle formation with hydrazine. nih.gov

The reaction conditions for these cyclizations can be optimized to improve yields and minimize side reactions. A variety of solvents, including aprotic polar solvents like NMP and DMSO, and protic solvents, have been explored. nih.gov The choice of base and the amount of hydrazine hydrate are also critical parameters that are often fine-tuned to achieve optimal conversion and selectivity. nih.gov

Starting MaterialReagentsProductYieldReference
5-bromo-2-fluorobenzonitrileHydrazine hydrate (80%)5-bromo-1H-indazol-3-amine88% nih.gov
2,6-dichlorobenzonitrileHydrazine3-aminoindazole intermediate for LinifanibNot specified nih.gov
2,6-dichlorobenzonitrile1. Brominating agent, 2. Hydrazine hydrate, NaOAc7-bromo-4-chloro-1H-indazol-3-amine38-45% (overall) nih.gov

Regioselective Considerations in Indazole Ring Formation and Substituted Intermediates

The regioselectivity of the cyclization reaction is a crucial aspect, particularly when dealing with asymmetrically substituted benzonitriles. The position of the substituents on the benzene (B151609) ring can significantly influence the outcome of the reaction.

In the case of 2,6-dihalobenzonitriles, the reaction with hydrazine can potentially lead to two different regioisomers. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, initial bromination followed by cyclization with hydrazine hydrate in the presence of sodium acetate (B1210297) was investigated. nih.gov The choice of solvent was found to be critical in controlling the regioselectivity. While aprotic polar solvents led to a nearly 1:1 mixture of the desired product and its isomer, using 2-MeTHF as the solvent significantly favored the formation of the desired 7-bromo-4-chloro-1H-indazol-3-amine. nih.gov

Furthermore, the electronic nature of the substituents on the benzonitrile (B105546) ring plays a significant role. Electron-withdrawing groups can activate the ortho-halogen for nucleophilic attack by hydrazine, facilitating the cyclization. The inherent stability of the resulting indazole tautomers (1H vs. 2H) also influences the final product distribution. beilstein-journals.org The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgbeilstein-journals.org

Novel and Optimized Synthetic Strategies for Difluorinated Indazolamines

While classical methods remain valuable, the development of novel and optimized synthetic strategies is essential for improving efficiency, expanding substrate scope, and adhering to the principles of green chemistry.

Palladium-catalyzed Carbon-Hydrogen (C-H) Amination Reactions for Indazole Synthesis

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles. These methods offer an alternative to traditional SNAr reactions and can provide access to a wider range of substituted indazoles.

One approach involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to yield substituted 3-aminoindazoles. organic-chemistry.org This two-step procedure provides a general and efficient alternative to the direct reaction of hydrazine with o-fluorobenzonitriles. organic-chemistry.org Other palladium-catalyzed methods have also been developed for the synthesis of 3-aminoindazoles from ortho-haloaryl hydrazines. nih.gov

Metal-Free Catalyzed Cyclization Protocols for Indazole Derivatives

The development of metal-free catalytic systems for indazole synthesis is highly desirable to avoid the cost and potential toxicity associated with transition metals.

One such method involves the reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org This one-pot, metal-free reaction proceeds under mild conditions, is insensitive to air and moisture, and demonstrates broad functional group tolerance, providing indazoles in very good yields. organic-chemistry.org Another metal-free approach involves the regioselective halogenation of 2H-indazoles using N-halosuccinimides in environmentally friendly solvents like water or ethanol (B145695), allowing for the synthesis of mono- and poly-halogenated indazoles. nih.gov

Applications of Flow Chemistry in Indazole Synthesis

Flow chemistry offers significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and easier scalability. nih.gov These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients (APIs), where consistency and efficiency are paramount.

The principles of flow chemistry can be applied to various steps in indazole synthesis, from the initial formation of the heterocyclic ring to subsequent functionalization reactions. vapourtec.com For example, nucleophilic aromatic substitution (SNAr) reactions, a key step in many indazole syntheses, are well-suited for flow reactors. vapourtec.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. thieme-connect.de While specific examples detailing the complete flow synthesis of this compound are not yet prevalent in the literature, the successful application of flow chemistry to the synthesis of other heterocyclic compounds suggests its high potential in this area. researchgate.net

Process Development and Scale-Up Methodologies for this compound Production

The successful transition of a synthetic route from the laboratory bench to a large-scale industrial setting requires meticulous process development and optimization. For this compound, the primary synthetic strategy involves the cyclization of a substituted benzonitrile with a hydrazine source. This approach, while effective at a small scale, presents several challenges that must be addressed for safe, efficient, and cost-effective manufacturing.

The most common laboratory-scale synthesis of 3-aminoindazoles involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate. In the case of this compound, the logical starting material is 2,4,6-trifluorobenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom at the 2-position by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Process development efforts for the large-scale production of this compound would focus on several key parameters:

Solvent Selection: The choice of solvent is critical for reaction kinetics, impurity profile, and product isolation. While alcohols like ethanol are often used in laboratory preparations, their lower boiling points might necessitate the use of pressure reactors for elevated reaction temperatures on a larger scale. High-boiling aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can also be effective but present challenges in terms of removal and environmental impact. A solvent screen is crucial to identify an optimal medium that ensures good solubility of reactants, facilitates the reaction at a practical temperature, and allows for straightforward product crystallization or extraction.

Reaction Temperature and Time: These two parameters are intrinsically linked and have a significant impact on reaction completion and the formation of impurities. Optimization studies are necessary to find the "sweet spot" that maximizes the yield of the desired product in the shortest possible time, thereby increasing reactor throughput.

Stoichiometry of Reagents: The amount of hydrazine hydrate used is a key consideration. While an excess of hydrazine can drive the reaction to completion, it can also lead to the formation of byproducts and complicates the work-up procedure. Careful control of the stoichiometry is essential for a clean reaction profile and to minimize the cost of raw materials.

Work-up and Isolation: The isolation of pure this compound from the reaction mixture is a critical step. Direct filtration of the product upon cooling is often the preferred method on a large scale to avoid lengthy and costly extraction and chromatography steps. The choice of anti-solvent for precipitation or crystallization needs to be carefully selected to maximize recovery and purity.

For the synthesis of analogous compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV-1 capsid inhibitor Lenacapavir, detailed process development studies have been reported. These studies offer valuable insights into the potential challenges and solutions for scaling up the synthesis of this compound. For instance, in the synthesis of the 7-bromo-4-chloro analogue, a regioselective bromination was a key step prior to the cyclization with hydrazine. chemrxiv.orgmdpi.com The optimization of this bromination on a large scale required careful control of temperature and the use of a specific solvent to ensure high yield and purity. chemrxiv.org

The cyclization step itself was also subject to extensive optimization. A variety of solvents and bases were screened to achieve high conversion and selectivity. The use of a pressure reactor was found to be necessary to reach the required temperatures with lower-boiling solvents like 2-MeTHF. chemrxiv.org

The following interactive table summarizes typical reaction conditions for the synthesis of a related bromo-indazole analogue, which can serve as a starting point for the process development of this compound.

ParameterCondition 1Condition 2Condition 3
Starting Material 5-bromo-2-fluorobenzonitrile5-bromo-2-fluorobenzonitrile3-bromo-2,6-dichlorobenzonitrile
Reagent Hydrazine hydrate (99%)Hydrazine hydrate (80%)Hydrazine hydrate
Solvent EthanolNot specified2-MeTHF
Temperature 343 K (70 °C)Reflux105 °C
Time 4 h20 min18 h
Yield 90%88%Not specified
Reference nih.gov nih.gov mdpi.com

Detailed research findings for the scale-up of a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlight the importance of a systematic approach to process optimization. The table below outlines the optimization of the cyclization reaction for this analogue.

EntrySolventTemperature (°C)Hydrazine Hydrate (eq.)Base (eq.)Conversion (%)
1NMP602NaOAc (1.2)>99
2DMSO602NaOAc (1.2)>99
32-MeTHF954NaOAc (1.2)>99
4Toluene1004NaOAc (1.2)<10
5Dioxane1004NaOAc (1.2)~50

These findings underscore that aprotic polar solvents at moderate temperatures or a less polar solvent like 2-MeTHF at higher temperatures in a pressure reactor can effectively drive the reaction to completion. The choice between these options on an industrial scale would depend on factors such as equipment availability, solvent cost, and safety considerations. chemrxiv.org

Derivatization and Structural Modification Strategies of 5,7 Difluoro 1h Indazol 3 Amine

Strategies for Functionalization at the Indazole Core

Functionalization of the indazole core is pivotal for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting derivatives. Chemists employ a range of reactions to introduce diverse substituents at various positions of the bicyclic system.

A robust strategy for elaborating the indazole core involves regioselective halogenation followed by palladium-catalyzed cross-coupling reactions. This two-step sequence allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups, which are common pharmacophores in drug molecules.

While direct halogenation studies on 5,7-difluoro-1H-indazol-3-amine are not extensively documented, research on analogous indazole systems provides a clear blueprint. For instance, the C7 position of 4-substituted NH-free indazoles has been selectively brominated using N-Bromosuccinimide (NBS) in a solvent like DMF at elevated temperatures. nih.gov This regioselectivity is influenced by the electronic nature of substituents already present on the ring. nih.gov In a similar vein, direct bromination of 4-chloro-1H-indazol-3-amine with NBS was found to yield the 5-bromo regioisomer as the major product, highlighting the directing effects of existing substituents. nih.gov Given the existing fluorine at C5 and C7 on the target molecule, further halogenation would likely occur at the remaining open positions, C4 or C6, guided by the combined electronic effects of the fluorine atoms and the pyrazole (B372694) ring.

Once the halogenated indazole is secured, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation. libretexts.orgyoutube.com This reaction typically involves the coupling of the halo-indazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This method has been successfully used to synthesize a variety of indazole derivatives. For example, 5-bromo-1H-indazol-3-amine has been coupled with various substituted boronic acid esters to introduce new phenyl groups at the C5 position. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be systematically optimized. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Indazole.
ParameterConditionRoleSource
Catalyst PdCl₂(dppf)Palladium source for the catalytic cycle nih.gov
Ligand dppf (in catalyst complex)Stabilizes the Pd center and facilitates the reaction steps nih.gov
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation nih.govnih.gov
Solvent 1,4-Dioxane/H₂OSolubilizes reactants and facilitates the reaction nih.govnih.gov
Reactant 1 Bromo-indazole derivativeThe electrophilic coupling partner nih.govnih.gov
Reactant 2 Aryl/Heteroaryl boronic acidThe nucleophilic coupling partner, introduces the pharmacophore nih.govnih.gov
Temperature 90-100 °CProvides energy to overcome activation barriers nih.govnih.gov

This strategy effectively installs diverse pharmacophoric units, enabling extensive structure-activity relationship (SAR) studies aimed at optimizing target affinity and ADME (absorption, distribution, metabolism, and excretion) properties.

The 3-amino group of the parent compound is a key handle for derivatization, most commonly through the formation of amides. Amide bond formation is a cornerstone of medicinal chemistry, as the resulting moiety can engage in crucial hydrogen bonding interactions with biological targets. nih.gov The synthesis typically involves the acylation of the 3-amino group with a carboxylic acid (using coupling reagents like HATU), an acid chloride, or an anhydride (B1165640) under basic conditions. nih.govnih.gov

This approach has been used to create extensive libraries of 1H-indazole-3-amide derivatives. nih.govresearchgate.net For instance, a synthetic route can begin with the acylation of a 3-aminoindazole with chloroacetic anhydride. The resulting chloroacetamide intermediate can then be reacted with various nucleophiles, such as thiophenols or piperazines, to introduce further diversity and generate the final target compounds. nih.gov This modular approach allows for the systematic exploration of the chemical space around the core scaffold.

Beyond modifying the existing C-3 amine, introducing new amine or amide functionalities at other positions of the indazole ring can also be explored, although this often requires multi-step syntheses starting from appropriately functionalized precursors.

Table 2: Examples of Derivatization at the C-3 Amino Group.
ReagentResulting MoietyPurposeSource
Carboxylic Acid + HATU/DIPEAAmideIntroduce H-bond donors/acceptors, explore SAR nih.gov
Chloroacetic Anhydrideα-ChloroamideIntermediate for further functionalization via substitution nih.gov
Substituted Benzoyl ChlorideBenzamideIntroduce aryl groups with varied electronic/steric properties researchgate.net

The indazole ring contains two nitrogen atoms, N1 and N2, which can be sites for alkylation or acylation. The 1H-indazole tautomer is generally more stable, making N1 the more common site of substitution. nih.gov N-alkylation is a critical modification strategy as it can block a potential site of metabolism, eliminate a hydrogen bond donor, and introduce substituents that can probe specific pockets in a target protein.

For example, N-alkylation can be achieved by treating the indazole with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent. This method was used to synthesize 1-butyl-1H-indazole-3-carboxylic acid, which was then further derivatized into amides. nih.gov Acylation of the ring nitrogen, often with a tert-butoxycarbonyl (Boc) group, serves as a common protecting group strategy during multi-step syntheses to prevent unwanted side reactions. mdpi.comresearchgate.net The introduction of specific groups, such as a difluoromethyl group, onto the ring nitrogen has also been reported for other indazoles, showcasing the wide range of possible modifications. americanelements.com

Exploration of Bioisosteric Replacements within the Indazole Framework

Bioisosteric replacement is a fundamental strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comnih.gov This approach can be applied to various parts of the this compound scaffold.

Fluorine Atoms: The fluorine atoms at C5 and C7 could be replaced with other halogens like chlorine or with a trifluoromethyl group to modulate lipophilicity and electronic effects. Alternatively, they could be replaced with hydrogen to assess the importance of the electron-withdrawing groups for biological activity.

3-Amino Group: The C-3 amino group is a key hydrogen-bonding moiety. It could be replaced by other classical bioisosteres such as a hydroxyl (-OH) or thiol (-SH) group. cambridgemedchemconsulting.com Non-classical bioisosteres could also be considered; for instance, replacing the aniline (B41778) moiety in related quinoline (B57606) compounds with other hydrogen bond donors has been explored. acs.org

Indazole Core: The entire 1H-indazole ring system can be considered a bioisostere of other bicyclic heterocycles like benzimidazole, indole, or azaindazoles. Swapping the core scaffold (a practice known as scaffold hopping) can lead to novel intellectual property and dramatically different ADME profiles while potentially maintaining the key binding interactions. nih.gov

Internal Moieties: The difluoromethylene group (-CF2-) is a known bioisostere for an ether oxygen (-O-) or a carbonyl group, offering a way to increase metabolic stability and lipophilicity. unipd.it

Table 3: Potential Bioisosteric Replacements for this compound.
Original GroupPotential BioisostereRationaleSource
Fluorine (-F)Hydrogen (-H), Chlorine (-Cl)Modulate electronics and lipophilicity cambridgemedchemconsulting.com
Amino (-NH₂)Hydroxyl (-OH), Thiol (-SH)Maintain H-bonding capability with altered pKa cambridgemedchemconsulting.com
Benzene (B151609) RingPyridine (B92270), ThiopheneIntroduce heteroatoms, alter solubility and polarity cambridgemedchemconsulting.com
Indazole CoreBenzimidazole, IndoleScaffold hopping to find new chemical space nih.gov

Stereochemical Considerations in the Derivatization of Indazole-based Compounds

When derivatizing an achiral molecule like this compound, the introduction of chiral centers is a frequent outcome. This occurs whenever a substituent containing a stereocenter is added, or a reaction creates a new one. For instance, acylating the 3-amino group with a chiral carboxylic acid would result in a mixture of diastereomers. Similarly, alkylating the N1 position with a chiral alkyl halide would produce diastereomeric products.

It is a fundamental principle of pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and toxicities. Therefore, controlling and understanding the stereochemistry of derivatives is paramount.

If a mixture of stereoisomers is produced, chromatographic separation is often required to isolate and test each isomer individually. Alternatively, stereoselective synthesis methods can be employed to produce a single desired isomer. For example, using a stereochemically pure reactant will often transfer that stereochemistry to the product. Many C-C coupling reactions, such as the Suzuki-Miyaura coupling, are known to proceed with retention of the alkene geometry of the starting materials. youtube.com In some cases, stereochemistry can be used to improve metabolic stability; replacing a proton at a chemically unstable chiral center with deuterium (B1214612) can decrease the rate of epimerization. cambridgemedchemconsulting.com While specific studies on this compound are limited, these general principles are critical considerations in any derivatization campaign based on this scaffold.

Preclinical Pharmacological and Biological Research Perspectives of 5,7 Difluoro 1h Indazol 3 Amine Derivatives

Investigation as Kinase Inhibitors

The 1H-indazole-3-amine core is recognized as an effective "hinge-binding" fragment, a crucial feature for many kinase inhibitors that target the ATP-binding site of the enzyme. The fluorine atoms on the benzene (B151609) ring of 5,7-Difluoro-1H-indazol-3-amine can enhance binding affinity and modulate physicochemical properties such as metabolic stability and cell permeability.

The this compound structure has been identified as a component in patented libraries of compounds designed as protein kinase inhibitors. google.comgoogle.com These patents describe pyrazole (B372694) compounds intended to inhibit a range of protein kinases for therapeutic purposes. google.comgoogle.com For instance, the scaffold is included in inventions detailing inhibitors of Glycogen Synthase Kinase 3 (GSK-3). google.com

While these patents establish the utility of the this compound moiety in the broader field of kinase inhibitor design, specific preclinical studies detailing the synthesis and activity of its derivatives against tyrosine kinases such as Bcr-Abl, VEGFR, ALK, or FGFRs are not extensively reported in publicly available scientific literature. Chinese patent literature also describes the use of this scaffold in the context of developing kinase inhibitors, further underscoring its relevance in this domain. google.com

Table 1: Patents Referencing this compound in Kinase Inhibition

Patent ID Title Relevance
US7390815B2 Pyrazole compounds useful as protein kinase inhibitors Lists this compound within a class of compounds designed as kinase inhibitors, particularly for GSK-3. google.com
AU2001291013A1 Pyrazole compounds useful as protein kinase inhibitors Includes this compound as a chemical compound in an invention related to protein kinase inhibitors for treating various diseases. google.com

A comprehensive search of scientific and patent databases did not yield specific preclinical research focused on the design or evaluation of this compound derivatives as inhibitors of Poly(ADP-ribose) Polymerase (PARP).

Antiviral Activity Research (e.g., HIV-1 Capsid Inhibition)

The this compound scaffold has been utilized as a key chemical intermediate in the synthesis of novel antiviral agents. Patent literature describes its application in creating pyridine (B92270) and pyrimidine (B1678525) derivatives aimed at treating influenza. google.comgoogle.com In these synthetic pathways, this compound is used as a starting material to construct more complex molecules. google.com The resulting compounds have been shown to possess inhibitory activity against the influenza virus polymerase, demonstrating both in vitro and in vivo antiviral effects. google.comgoogle.com

While this demonstrates the value of the core structure in developing antivirals, specific research targeting the inhibition of the HIV-1 capsid by derivatives of this compound was not identified in the searched literature.

Anti-Inflammatory Modulatory Effects (e.g., Cyclooxygenase-2 Inhibition)

Based on a thorough review of available public literature, there is no specific research documenting the investigation of this compound derivatives for their anti-inflammatory effects via the inhibition of Cyclooxygenase-2 (COX-2).

Antifungal Research Approaches (e.g., Succinate (B1194679) Dehydrogenase (SDH) Inhibition)

A search of public scientific databases did not reveal any studies focused on the development or testing of this compound derivatives as antifungal agents through the mechanism of succinate dehydrogenase (SDH) inhibition.

Immunomodulatory Research (e.g., IDO1 Enzyme Inhibition)

No preclinical research studies or patent filings were identified that specifically describe the synthesis or biological evaluation of this compound derivatives as immunomodulatory agents targeting the IDO1 enzyme.

Research into Other Receptor and Enzyme Interactions (e.g., Serotonin (B10506) 5-HT3 Receptor Antagonism, Glycogen Synthase Kinase 3β Inhibition)

Beyond their primary targets, derivatives of the indazole scaffold, including those related to this compound, have been investigated for their interactions with other significant biological targets, notably the serotonin 5-HT3 receptor and Glycogen Synthase Kinase 3β (GSK-3β).

Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs used to manage nausea and vomiting, particularly that induced by chemotherapy. nih.govwikipedia.org The class of drugs known as "setrons" act as antagonists at this receptor. wikipedia.org Research has shown that indazole derivatives can be potent 5-HT3 receptor antagonists. nih.gov Through conformational restriction of the side chain of existing compounds, researchers identified indazole derivatives as potent antagonists, devoid of some of the off-target effects of earlier agents. nih.gov Specifically, certain indazole-3-carboxylic acid derivatives were highlighted for their potent and selective 5-HT3 receptor antagonism, proving effective as antiemetics in preclinical models. nih.gov This line of research underscores the potential for developing this compound derivatives for applications in managing chemotherapy-induced or postoperative nausea and vomiting by targeting serotonin receptors in the central and peripheral nervous systems. nih.govwikipedia.org

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in a wide array of cellular processes, and its aberrant activity is linked to conditions like bipolar disorder and Alzheimer's disease. nih.govdntb.gov.ua The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class of ATP-competitive GSK-3β inhibitors. nih.govdntb.gov.ua Optimization of this scaffold led to the development of potent and selective GSK-3β inhibitors. nih.gov For instance, research focused on modifying an initial indazole-based inhibitor to mitigate off-target activity at the hERG ion channel, a common hurdle in drug development. By modulating physicochemical properties like lipophilicity and basicity, researchers successfully developed an inhibitor with reduced hERG affinity while maintaining potent GSK-3β inhibition and demonstrating efficacy in an in vivo model of mood stabilization. nih.gov The 3-aminoindazole structure is also found in a GSK-3β inhibitor with potential for treating Alzheimer's disease. nih.gov This highlights the therapeutic potential of this compound derivatives as GSK-3β inhibitors for neurological and mood disorders.

Structure-Activity Relationship (SAR) Studies for Preclinical Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For derivatives of this compound, SAR studies have focused on enhancing biological potency against specific targets while improving selectivity and pharmacokinetic profiles.

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for the activity of kinase inhibitors like Linifanib. nih.gov SAR studies on indazole derivatives have systematically explored how different substituents affect potency and selectivity. For example, in a series of 1H-indazole-3-amine derivatives designed as antitumor agents, the introduction of fluorine atoms was noted to potentially improve cell permeability by modulating lipophilicity or through direct interaction with the target protein. nih.gov

Further SAR exploration on a 1H-indazole-3-carboxamide core for GSK-3β inhibition revealed that the core itself was critical for binding affinity and potency. nih.gov In contrast, other parts of the molecule, such as the di-fluoro-phenyl ring, could be replaced to fine-tune properties like safety and pharmacokinetics without compromising the primary activity. nih.gov This strategy led to the identification of a compound with an improved safety profile regarding hERG channel activity. nih.gov

In another example, replacing a phenol (B47542) group, which can be prone to metabolic glucuronidation, with a 4-amino-indazole moiety yielded compounds with comparable enzyme potency but significantly improved pharmacokinetic properties. researchgate.net

Selectivity is another key aspect addressed by SAR. In the development of antitumor indazole derivatives, researchers evaluated cytotoxicity against both cancer cell lines and normal human embryonic kidney (HEK-293) cells. nih.gov This allows for the calculation of a selectivity index (SI), which is a ratio of the IC₅₀ value in normal cells to that in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Table 1: Antiproliferative Activity and Selectivity of Selected Indazole Derivatives

Data sourced from a study on antitumor 1H-indazole-3-amine derivatives. nih.gov Compound 5k showed good potency but poor selectivity, whereas compound 6o demonstrated both promising potency and significantly better selectivity compared to the control drug, 5-Fluorouracil (5-Fu).

Table 2: SAR of 1H-Indazole-3-carboxamides as GSK-3β Inhibitors

Data sourced from a study on the optimization of indazole-based GSK-3 inhibitors. nih.gov SAR-guided modifications from compound 1 to compound 14 maintained high potency against GSK-3β while dramatically improving the safety profile by reducing hERG inhibition (a higher IC50 value indicates lower inhibition).

These studies collectively demonstrate that systematic SAR exploration of the indazole scaffold is a powerful strategy to develop potent and selective drug candidates with favorable pharmacological profiles. The difluoro-substitution at the 5 and 7 positions of the indazole ring likely serves as a key modulator of these properties.

Computational Chemistry and Theoretical Investigations of 5,7 Difluoro 1h Indazol 3 Amine

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target.

Studies have shown that the 1H-indazole-3-amine scaffold is an effective hinge-binding fragment. nih.gov For instance, in the drug Linifanib, this core structure binds effectively with the hinge region of tyrosine kinase. nih.gov The structural role of 1H-indazole-3-amide in Entrectinib is also critical for its antitumor activity. nih.gov These examples highlight the importance of the indazole core in mediating interactions with kinase domains.

In a study on indazole derivatives, molecular docking was performed against a renal cancer-related protein (PDB: 6FEW). nih.gov The analysis revealed that certain derivatives exhibited high binding energies, indicating strong potential for interaction. nih.gov Another study focused on 1H-indazole analogs as anti-inflammatory agents by docking them with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). researchgate.net Compounds with a difluorophenyl group showed significant binding results. researchgate.net For example, one such compound demonstrated a binding energy of -9.11 kcal/mol. researchgate.net

Furthermore, docking studies of 1-trityl-5-azaindazole derivatives with the Murine double minutes-2 (MDM2) receptor and Peripheral benzodiazepine (B76468) receptor (PBR) have been conducted. researchgate.netjocpr.com These studies showed numerous binding interactions with active site amino acids, with one compound exhibiting a particularly high binding energy of -359.20 kcal/mol with the MDM2 receptor. researchgate.netjocpr.com

The following table summarizes the results of various molecular docking studies involving indazole derivatives:

Compound/ScaffoldTarget Protein (PDB ID)Key Findings
1H-Indazole-3-amineTyrosine KinaseEffective hinge-binding fragment. nih.gov
Indazole derivativesRenal Cancer Protein (6FEW)Some derivatives showed high binding energies. nih.gov
1H-Indazole analogsCOX-2 (3NT1)A difluorophenyl-containing compound had a binding energy of -9.11 kcal/mol. researchgate.net
1-Trityl-5-azaindazole derivativesMDM2, PBRHigh binding energies and multiple interactions with active site residues. researchgate.netjocpr.com

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide a view of the dynamic behavior of the ligand-protein complex over time, offering insights into its stability.

In a study of 1H-indazole analogs targeting the COX-2 enzyme, MD simulations indicated that a test compound with a difluorophenyl group was relatively stable within the active site of the enzyme. researchgate.net The stability of the complex was further analyzed using Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations, which showed substantial binding affinities. researchgate.net This stability is crucial for the sustained inhibitory action of the compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These methods provide detailed information about the distribution of electrons and the energy of molecular orbitals.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used to optimize the geometry of molecules and calculate their electronic properties.

DFT studies on indazole derivatives, performed using GAUSSIAN 09 software, have been used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity of the molecule. nih.gov For some indazole derivatives, this gap was found to be substantial, indicating good stability. nih.gov

In a comprehensive DFT study of a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the geometry was optimized at the B3LYP/6-31G(d) level. nih.gov The results showed a planar conformation and high electronic stability, suggesting low reactivity. nih.gov Such calculations are vital for confirming the structure and predicting the chemical behavior of new compounds. nih.gov

The Molecular Electrostatic Potential (MESP) map is a tool used to visualize the electrostatic potential on the surface of a molecule. It helps in identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack.

MESP analysis, as part of DFT calculations, provides a visual representation of the charge distribution and is crucial for understanding the reactive centers of a molecule. nih.gov For instance, in the study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MESP map helped in determining possible interaction areas of the molecule. nih.gov

Frontier Molecular Orbital (FMO) analysis, which looks at the HOMO and LUMO, is key to understanding the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that influences the molecule's reactivity and stability. A lower energy gap generally implies a higher reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Topomer CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific Topomer CoMFA studies on 5,7-Difluoro-1H-indazol-3-amine were not found, the principles of QSAR are highly relevant to its derivatives.

QSAR studies, often coupled with molecular docking and other computational methods, help in designing new derivatives with enhanced activity. By identifying the structural features that are crucial for biological activity, researchers can make targeted modifications to the lead compound. For example, a study on 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives included a SAR (Structure-Activity Relationship) analysis as part of its molecular modeling. dntb.gov.ua

Tautomeric Equilibria and Conformational Analysis Studies (e.g., 1H- and 2H-Indazole Tautomers)

Indazole derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. The position of the proton on the nitrogen atom of the pyrazole (B372694) ring defines the tautomer. The relative stability of these tautomers can significantly affect the molecule's biological activity and its interaction with target proteins.

Computational studies using DFT can be employed to investigate the tautomeric equilibrium. For example, a study on amine-imine tautomerization in a related heterocyclic system used DFT with the B3LYP functional to determine that the amine tautomer is the dominant form in the gas phase. researchgate.net It is known that the 1H-indazole-3-amine structure is a particularly effective hinge-binding fragment, suggesting that this tautomer is likely crucial for its biological activity. nih.gov The fluorinated benzene (B151609) moiety in 6,7-difluoro-1H-indazol-3-amine creates strong electron-withdrawing effects, which likely influences the tautomeric equilibrium, favoring the 1H-tautomer which is stabilized by aromaticity.

Advanced Spectroscopic and Analytical Characterization in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,7-Difluoro-1H-indazol-3-amine, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the amine group are observed. For instance, in a DMSO-d₆ solvent, the proton at position 5 (H5) may appear as a singlet around δ 8.21 ppm. The proton at position 4 (H4) often presents as a doublet with a coupling constant (J) of approximately 8.4 Hz, appearing at a chemical shift of about δ 6.98 ppm. The two protons of the amino group (NH₂) typically manifest as a broad singlet at around δ 5.42 ppm. The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern of the indazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. Key signals include those for the carbon atoms directly bonded to fluorine, which exhibit characteristic splitting patterns. The carbon at position 3 (C3) is typically observed around δ 152.3 ppm. The fluorine-bearing carbons, C7 and C6, resonate at approximately δ 143.1 ppm and δ 140.6 ppm, respectively. The signal for C5 is generally found around δ 124.8 ppm. These assignments are critical for unambiguous structural confirmation.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Solvent
¹H (H5)~8.21 (s)DMSO-d₆
¹H (H4)~6.98 (d, J=8.4 Hz)DMSO-d₆
¹H (NH₂)~5.42 (br s)DMSO-d₆
¹³C (C3)~152.3DMSO-d₆
¹³C (C7)~143.1DMSO-d₆
¹³C (C6)~140.6DMSO-d₆
¹³C (C5)~124.8DMSO-d₆

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HR-MS, GCMS)

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and confirming the elemental formula of this compound.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, which is essential for confirming the elemental composition of the compound. The calculated molecular weight for C₇H₅F₂N₃ is 169.0499. HR-MS analysis would be expected to yield a measured mass very close to this value, thereby validating the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds without derivatization, GC-MS can be employed to analyze the purity of starting materials or volatile derivatives of the target compound. In the context of synthesizing related indazoles, GC-MS has been used to identify reaction products and byproducts. nih.gov For this compound, a direct analysis would likely require derivatization to increase its volatility. The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

Table 2: Mass Spectrometry Data for this compound

Technique Parameter Expected Value
HR-MSMolecular FormulaC₇H₅F₂N₃
HR-MSCalculated Mass (M)169.0499
MS[M+H]⁺170.0578

Note: The [M+H]⁺ value is the expected mass of the protonated molecule.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Prep-HPLC, Column Chromatography)

Chromatographic techniques are indispensable for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical method to determine the purity of the final compound. A sample is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated from any impurities on a stationary phase, and a detector measures the amount of each component. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. Commercial suppliers often provide HPLC data to certify the purity of their products. bldpharm.combldpharm.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples, preparative HPLC can be utilized. This technique operates on the same principles as analytical HPLC but uses a larger column to handle greater quantities of the compound. It is a powerful tool for isolating the target molecule from a complex reaction mixture.

Column Chromatography: On a larger scale, column chromatography is a fundamental purification technique. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their different affinities for the stationary and mobile phases. For basic amines like this compound, it is sometimes necessary to add a small amount of a competing amine, such as triethylamine, to the mobile phase to prevent streaking and improve separation on silica gel. biotage.com Alternatively, amine-functionalized silica can be used as the stationary phase. biotage.com

Future Research Directions and Outlook for 5,7 Difluoro 1h Indazol 3 Amine Based Compounds

Rational Design and Synthesis of Novel Indazole Scaffolds with Enhanced Preclinical Efficacy

The future of drug development involving 5,7-Difluoro-1H-indazol-3-amine hinges on the principles of rational drug design to create new derivatives with improved preclinical efficacy. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for the activity of several kinase inhibitors. nih.gov

Key strategies for the rational design and synthesis of novel indazoles include:

Scaffold Hopping and Molecular Hybridization: Utilizing techniques like scaffold hopping, where the core of a known active molecule is replaced with a different scaffold (in this case, the this compound core), can lead to the discovery of compounds with novel intellectual property and potentially improved properties. nih.govrsc.org Molecular hybridization, which involves combining pharmacophoric elements from different bioactive molecules, is another promising approach. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and analysis of the resulting changes in biological activity are crucial. For instance, structure-activity relationship studies on other indazole derivatives have shown that substitutions at various positions on the indazole ring are critical for their inhibitory activities. nih.gov Further exploration of substitutions at the N1 position and on the exocyclic amine of this compound could yield compounds with enhanced potency and selectivity.

Fragment-Led De Novo Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. This has been successfully used to discover inhibitors of Fibroblast Growth Factor Receptors (FGFRs) based on a 1H-indazole scaffold. nih.gov

A recent study on 1H-indazole-3-amine derivatives demonstrated that strategic modifications could lead to potent inhibitors of cancer cell lines. For example, compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net

Table 1: Examples of Bioactive Indazole Derivatives and their Activities

CompoundTarget/ActivityKey Structural FeaturesReference
Entrectinib ALK inhibitor1H-indazole-3-amide structure nih.gov
Linifanib Tyrosine kinase inhibitor1H-indazole-3-amine hinge-binding fragment nih.gov
Compound 6o K562 cell line inhibitor (IC50 = 5.15 µM)3,5-disubstituted indazole nih.govresearchgate.net
Compound 98 FGFR1 inhibitor (IC50 = 15.0 nM)6-(3-methoxyphenyl)-1H-indazol-3-amine nih.gov
Compound 99 FGFR1 inhibitor (IC50 = 2.9 nM)Optimized derivative of compound 98 nih.gov

This table is interactive. You can sort and filter the data.

Advanced Mechanistic Studies of Biological Interactions for New Target Identification

A deeper understanding of how this compound and its derivatives interact with biological targets at a molecular level is essential for identifying new therapeutic applications.

Future research should focus on:

Target Deconvolution: Identifying the specific molecular targets of novel this compound derivatives is a critical step. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and computational predictions.

Elucidation of Binding Modes: High-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy can provide detailed insights into the binding interactions between indazole derivatives and their target proteins. This information is invaluable for structure-based drug design.

Pathway Analysis: Investigating the downstream signaling pathways affected by the binding of these compounds to their targets can reveal the underlying mechanisms of their biological effects and suggest potential combination therapies. For instance, one study confirmed that a promising indazole derivative affects apoptosis and the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of indazole-based drugs. jddtonline.infoijettjournal.org These technologies can significantly accelerate the process and reduce costs. researchgate.nettijer.org

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel this compound derivatives. tijer.org This includes predicting their efficacy, and potential for off-target effects. nih.gov

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties. jddtonline.info These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can explore a vast chemical space to identify promising candidates.

High-Throughput Virtual Screening: AI and ML can be used to rapidly screen large virtual libraries of indazole derivatives against various biological targets, prioritizing the most promising candidates for synthesis and experimental testing. bohrium.com

Data Analysis and Interpretation: AI can analyze complex biological data from high-throughput screening and multi-omics studies to identify patterns and relationships that may not be apparent to human researchers. astrazeneca.com

Q & A

How can the synthesis of 5,7-Difluoro-1H-indazol-3-amine be optimized to improve yield and purity?

Basic Research Question
The synthesis route can be optimized by modifying reaction conditions and purification strategies. For indazole derivatives, cyclization with hydrazine hydrate in dimethylformamide (DMF) under reflux is a common approach . To enhance yield, ensure stoichiometric control of hydrazine hydrate and monitor reaction time (e.g., 1–2 hours for nitro-group reduction) . Purification via recrystallization from DMF effectively removes isomers, as demonstrated in the synthesis of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole (23% yield after recrystallization) . Additionally, inert atmospheres (e.g., nitrogen) during reactions can minimize side products .

What methodologies are recommended for determining the solubility and stability of this compound?

Basic Research Question
Solubility can be assessed using shake-flask methods in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13). Stability studies should employ accelerated degradation tests under thermal (40–60°C), hydrolytic (acidic/alkaline conditions), and photolytic stress, analyzed via HPLC or UPLC . Storage at room temperature in dry conditions is recommended for long-term stability . NMR (¹H/¹³C) and mass spectrometry can confirm structural integrity post-stress testing.

How can SHELXL be utilized to resolve crystallographic challenges in fluorinated indazole derivatives?

Advanced Research Question
Fluorine atoms introduce challenges due to their high electron density and positional disorder. SHELXL’s robust refinement algorithms allow for anisotropic displacement parameter (ADP) modeling and twin-law corrections, critical for high-resolution data . For this compound, assign partial occupancy to disordered fluorine sites using PART instructions. Validate hydrogen bonding (N–H⋯N/F) via SHELXPRO’s hydrogen-bond analysis module .

How should researchers design enzymatic assays to evaluate the biological activity of this compound?

Advanced Research Question
For α-glucosidase inhibition assays, pre-incubate the compound (1–100 µM) with enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8). Measure absorbance at 405 nm to quantify inhibition . For antioxidant activity, use DPPH radical scavenging assays: incubate with 0.1 mM DPPH in ethanol, and measure absorbance decay at 517 nm . Dose-response curves (IC₅₀) and Lineweaver-Burk plots can elucidate mechanism (competitive/non-competitive).

How should discrepancies in spectroscopic data for this compound derivatives be addressed?

Advanced Research Question
Conflicting NMR/IR data may arise from tautomerism or solvent effects. Cross-validate using multiple techniques:

  • X-ray crystallography : Resolve tautomeric forms via SHELXL-refined structures .
  • Variable-temperature NMR : Identify dynamic equilibria by analyzing peak splitting at 25–60°C .
  • DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) .

What strategies enable regioselective fluorination during indazole synthesis?

Advanced Research Question
Regioselectivity is controlled by directing groups and reaction conditions. For 5,7-difluoro substitution:

  • Use Friedel-Crafts acylation with AlCl₃ to position electrophiles at meta/para sites .
  • Introduce fluorine via Balz-Schiemann (diazotization of aniline derivatives with HF) or halogen-exchange (Ar–X → Ar–F with KF/CuI) .
  • Monitor reaction progress with LC-MS to detect intermediates and adjust stoichiometry.

How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can map electrostatic potentials (ESP) to identify electrophilic sites (e.g., C-3 amine). Fukui indices (f⁻) quantify susceptibility to nucleophilic attack . Molecular docking (AutoDock Vina) predicts binding interactions with biological targets, guiding derivatization strategies.

What analytical techniques are critical for assessing the stability of this compound under oxidative conditions?

Advanced Research Question
Oxidative stability can be evaluated using:

  • Forced degradation : Treat with H₂O₂ (3% v/v) at 40°C for 24 hours.
  • LC-HRMS : Identify degradation products (e.g., N-oxide formation) .
  • EPR spectroscopy : Detect free radicals generated during oxidation.
  • Kinetic modeling : Calculate rate constants (k) for degradation pathways under varying pH/temperature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.